molecular formula C10H10N4S B12917772 N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 207307-88-8

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12917772
CAS No.: 207307-88-8
M. Wt: 218.28 g/mol
InChI Key: RUVOGSNRSFNCQS-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with sulfur and nitrogen sources under controlled conditions can yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share a similar structure but differ in the presence of an alkyne group instead of an alkene group.

    5-(Pyridin-2-yl)-1,3,4-thiadiazoles: These compounds have the same thiadiazole and pyridine rings but lack the N-(prop-2-en-1-yl) substituent.

Uniqueness

N-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the prop-2-en-1-yl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

207307-88-8

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

N-prop-2-enyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10N4S/c1-2-6-12-10-14-13-9(15-10)8-5-3-4-7-11-8/h2-5,7H,1,6H2,(H,12,14)

InChI Key

RUVOGSNRSFNCQS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=CC=N2

Origin of Product

United States

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